molecular formula C21H23N3O B3794506 4-{[4'-(1H-imidazol-1-ylmethyl)biphenyl-3-yl]methyl}morpholine

4-{[4'-(1H-imidazol-1-ylmethyl)biphenyl-3-yl]methyl}morpholine

Cat. No.: B3794506
M. Wt: 333.4 g/mol
InChI Key: HBSPWWXPZFXPTN-UHFFFAOYSA-N
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Description

This compound contains an imidazole group, a biphenyl group, and a morpholine group. Imidazole is a five-membered ring with two non-adjacent nitrogen atoms. Biphenyl consists of two connected phenyl rings. Morpholine is a six-membered ring with one oxygen atom and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the biphenyl, imidazole, and morpholine groups. The exact structure would depend on the specific positions of these groups on the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the imidazole and morpholine groups. Imidazole is a versatile group in organic synthesis due to its ability to act as both a nucleophile and an electrophile .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the polar imidazole and morpholine groups might increase its solubility in polar solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could be vast and would depend on its intended application. It could be explored for potential uses in pharmaceuticals, materials science, or other fields .

Properties

IUPAC Name

4-[[3-[4-(imidazol-1-ylmethyl)phenyl]phenyl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-2-19(16-23-10-12-25-13-11-23)14-21(3-1)20-6-4-18(5-7-20)15-24-9-8-22-17-24/h1-9,14,17H,10-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSPWWXPZFXPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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